

Comparative Analysis of Vonoprazan's Cross-reactivity with Other ATPases

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Compound of Interest

Compound Name: NC-1300-B

Cat. No.: B1219682

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This guide provides a detailed comparison of the cross-reactivity profile of vonoprazan, a potassium-competitive acid blocker (P-CAB), with other critical ATPases. As no public data is available for a compound designated "NC-1300-B," this document focuses on vonoprazan as a representative molecule in its class, offering insights into its selectivity and potential off-target effects. The information presented is supported by experimental data and detailed protocols to aid in research and development.

Executive Summary

Vonoprazan is a potent and highly selective inhibitor of the gastric H⁺/K⁺-ATPase, the proton pump responsible for acid secretion in the stomach.^{[1][2]} Its mechanism of action involves reversible, potassium-competitive inhibition of the pump's activity.^[3] This guide compiles available data on vonoprazan's inhibitory effects on its primary target and its cross-reactivity with other essential ATPases, namely the Na⁺/K⁺-ATPase. While specific quantitative data on the interaction with sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) is not readily available in the public domain, the existing data underscores vonoprazan's remarkable selectivity for the gastric proton pump.

Data Presentation: Inhibitory Potency and Selectivity

The following table summarizes the quantitative data on the inhibitory activity of vonoprazan and its comparator, lansoprazole (a proton pump inhibitor), against various ATPases.

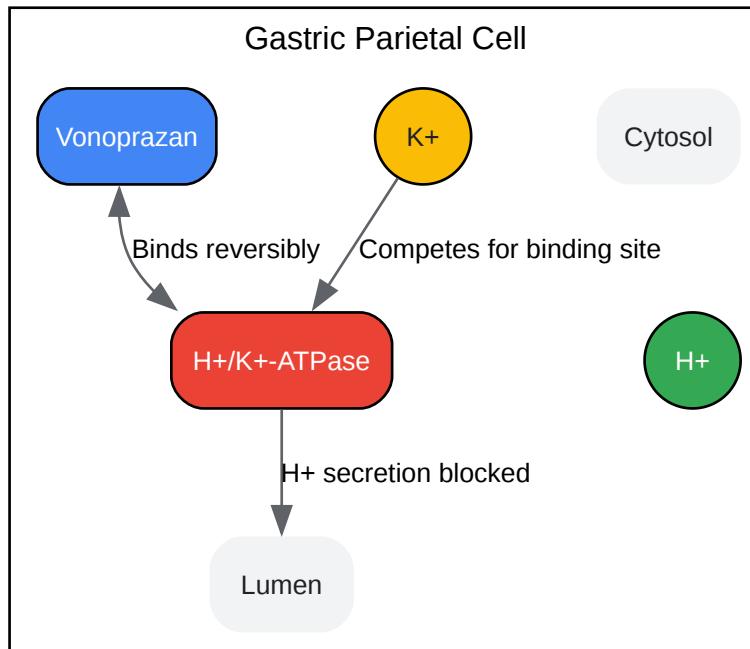
Compound	Target ATPase	IC50 / Ki	Fold Selectivity vs. H+/K+-ATPase	Reference
Vonoprazan	Gastric H+/K+-ATPase	IC50: 17–19 nM	-	[1]
Gastric H+/K+-ATPase	Ki: 3.0 nM (pH 6.5)	-	[2]	
Gastric H+/K+-ATPase	Ki: 10 nM (pH 7.0)	-	[2]	
Na+/K+-ATPase	IC50: ~60.6 μ M (calculated)	~925.6-fold		
Lansoprazole	Gastric H+/K+-ATPase	Potency is ~350x lower than vonoprazan	-	[4]

Note: The IC50 for Na+/K+-ATPase was calculated based on a reported 925.6-fold selectivity compared to the H+/K+-ATPase IC50 of 65.5 nM from a single study. Specific experimental data for SERCA pump inhibition by vonoprazan is not currently available in published literature.

Signaling Pathways and Inhibition Mechanisms

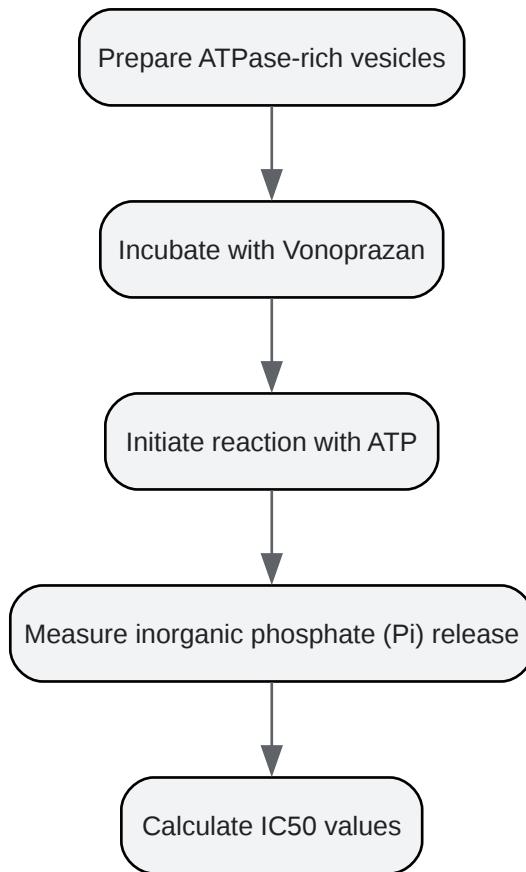
The following diagrams illustrate the mechanism of action of vonoprazan in inhibiting the gastric H+/K+-ATPase and the general experimental workflow for assessing ATPase activity.

Mechanism of Vonoprazan Inhibition

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Caption: Mechanism of Vonoprazan Inhibition of Gastric H^+/K^+ -ATPase.

Experimental Workflow for ATPase Activity Assay

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Caption: General workflow for an in vitro ATPase activity assay.

Experimental Protocols

In Vitro H⁺/K⁺-ATPase Inhibition Assay

This protocol is a representative method for determining the inhibitory potency of compounds against gastric H⁺/K⁺-ATPase.

1. Preparation of H⁺/K⁺-ATPase Vesicles:

- Hog or rabbit gastric mucosal microsomes enriched in H⁺/K⁺-ATPase are prepared by differential centrifugation.
- The final vesicle preparation is suspended in a buffer containing sucrose and stored at -80°C.

2. ATPase Activity Assay:

- The reaction mixture contains buffer (e.g., Tris-HCl), MgCl₂, KCl, and the ATPase vesicles.
- The test compound (e.g., vonoprazan) is pre-incubated with the vesicles at various concentrations.
- The reaction is initiated by the addition of ATP.
- The incubation is carried out at 37°C for a defined period (e.g., 20 minutes).
- The reaction is stopped by the addition of a quenching solution (e.g., trichloroacetic acid).

3. Measurement of Phosphate Release:

- The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.
- The absorbance is measured using a spectrophotometer.

4. Data Analysis:

- The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.
- The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of ATPase activity, is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

In Vitro Na⁺/K⁺-ATPase Inhibition Assay

A similar protocol to the H⁺/K⁺-ATPase assay is used, with the following key differences:

- Enzyme Source: Purified Na+/K+-ATPase from a source such as porcine cerebral cortex or canine kidney is used.
- Ionic Conditions: The reaction buffer contains NaCl, KCl, and MgCl₂ to support Na+/K+-ATPase activity.
- Control: Ouabain, a specific inhibitor of Na+/K+-ATPase, is used as a positive control.

Conclusion

The available data strongly indicates that vonoprazan is a highly selective inhibitor of the gastric H+/K+-ATPase, with significantly lower potency against the Na+/K+-ATPase. This selectivity is a key feature contributing to its favorable safety profile. While direct quantitative data on its interaction with the SERCA pump is lacking in the public domain, the overall evidence points towards a targeted mechanism of action with minimal off-target effects on other major ion-pumping ATPases. Further research to quantify the inhibitory potential of vonoprazan against a broader range of ATPases would provide a more complete understanding of its pharmacological profile.

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